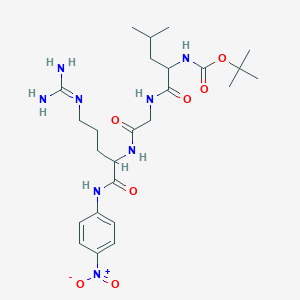
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside is a chemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is characterized by the presence of a nitrophenyl group attached to a deoxy sugar moiety, making it a unique derivative of hexopyranosides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside typically involves the reaction of 4-nitrophenol with a suitable sugar derivative under specific conditions. The reaction often requires the use of catalysts and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as thiols and amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside has several scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study glycosidase activity.
Biology: The compound is employed in biochemical studies to investigate carbohydrate metabolism and enzyme kinetics.
Medicine: It serves as a model compound in drug development to explore potential therapeutic agents targeting glycosidases.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, leading to the release of 4-nitrophenol, which can be quantitatively measured . This interaction helps in understanding enzyme specificity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl alpha-D-glucopyranoside
- 4-Nitrophenyl beta-D-galactopyranoside
- 4-Nitrophenyl beta-D-glucopyranoside
Uniqueness
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside is unique due to the presence of the deoxy sugar moiety, which distinguishes it from other nitrophenyl glycosides. This structural difference can influence its reactivity and interaction with enzymes, making it a valuable tool in specific biochemical assays .
Propriétés
Formule moléculaire |
C12H15NO7 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,5-diol |
InChI |
InChI=1S/C12H15NO7/c14-6-11-9(15)5-10(16)12(20-11)19-8-3-1-7(2-4-8)13(17)18/h1-4,9-12,14-16H,5-6H2 |
Clé InChI |
WMLPDUAEJYTELC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC(C1O)OC2=CC=C(C=C2)[N+](=O)[O-])CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)








